molecular formula C11H17NO2 B13950447 Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate CAS No. 35011-29-1

Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate

Cat. No.: B13950447
CAS No.: 35011-29-1
M. Wt: 195.26 g/mol
InChI Key: GUSHRMGLCZFOCM-UHFFFAOYSA-N
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Description

Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with diethylamine under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrrole ring. The general reaction conditions include:

    Reagents: Ethyl acetoacetate, diethylamine

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

    Solvent: Ethanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Continuous Flow Reactors: Ensuring consistent reaction conditions

    Purification: Using distillation or recrystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated pyrrole derivatives

Scientific Research Applications

Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways

    Receptor Binding: Binding to receptors and altering signal transduction pathways

Comparison with Similar Compounds

Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

  • Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
  • Ethyl 2-ethyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
  • Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at positions 2 and 5 of the pyrrole ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.

Properties

CAS No.

35011-29-1

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C11H17NO2/c1-4-8-7-9(10(5-2)12-8)11(13)14-6-3/h7,12H,4-6H2,1-3H3

InChI Key

GUSHRMGLCZFOCM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N1)CC)C(=O)OCC

Origin of Product

United States

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